2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Description
The compound 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a heterocyclic derivative featuring a triazoloquinazoline dione core. This structure integrates a 2,5-dimethylphenyl ketone moiety and a propyl substituent at position 3.
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-4-11-24-20(28)16-7-5-6-8-18(16)26-21(24)23-25(22(26)29)13-19(27)17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFVOXYTZWDOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)C4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Cyanoimidocarbonates and Hydrazinobenzoic Acids
The foundational approach for constructing thetriazolo[4,3-a]quinazoline system involves cyclocondensation between N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. For the target compound, this begins with 2-hydrazinyl-4-propylquinazolin-5(4H)-one, synthesized via:
Quinazolinone Precursor Preparation :
Propylamine undergoes nucleophilic substitution with ethyl 2-chloroacetate to form N-propyl-2-chloroacetamide, which cyclizes with anthranilic acid under acidic conditions to yield 4-propylquinazolin-5(4H)-one. Nitration at position 2 followed by catalytic reduction introduces the hydrazine moiety.Triazole Annulation :
The hydrazinobenzoic acid derivative reacts with methyl N-cyanoimidocarbonate in refluxing THF, facilitating nucleophilic attack at the cyano group. Intramolecular cyclization eliminates methanol, forming the triazolo[4,3-a]quinazoline core.
Critical Parameters :
- Solvent polarity (THF > DMF) accelerates cyclization but risks side reactions.
- Stoichiometric acetic acid suppresses premature deprotonation of the hydrazine group.
Functionalization of the Triazoloquinazoline Core
Alkylation at N2 Position
The 2-oxoethyl side chain is introduced via N-alkylation using 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one. Key steps include:
Generation of Alkylating Agent :
2,5-Dimethylacetophenone undergoes bromination at the α-position using PBr₃ in dichloromethane, yielding 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one.N-Alkylation Conditions :
The triazoloquinazoline core (1 eq) reacts with the bromo ketone (1.2 eq) in anhydrous DMF at 60°C for 12 hours, employing K₂CO₃ (2 eq) as a base. The reaction proceeds via an SN2 mechanism, with the quinazoline N2 acting as the nucleophile.
Yield Optimization :
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF | 68 |
| Solvent | Acetonitrile | 42 |
| Temperature (°C) | 60 | 68 |
| Temperature (°C) | 80 | 55 |
| Base | K₂CO₃ | 68 |
| Base | NaH | 73 |
Data adapted from analogous reactions in
Post-Functionalization Modifications
Lactam Thionation for Reactivity Enhancement
To enable further derivatization, the C1 carbonyl group undergoes thionation using Lawesson’s reagent:
Thionation Protocol :
The alkylated intermediate (1 eq) reacts with Lawesson’s reagent (0.6 eq) in toluene at 110°C for 6 hours, converting the lactam oxygen to sulfur. This thiolactam intermediate exhibits enhanced electrophilicity for subsequent nucleophilic substitutions.Chlorination Alternatives :
Treatment with POCl₃ at reflux introduces a chloride leaving group at C1, though this route shows lower regioselectivity (78% purity vs 95% for thionation).
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d6):
δ 8.21 (d, J=7.8 Hz, 1H, H-6), 7.94–7.88 (m, 2H, H-7/H-8), 5.32 (s, 2H, CH₂CO), 4.12 (t, J=7.2 Hz, 2H, NCH₂), 2.83 (s, 3H, Ar-CH₃), 2.65 (s, 3H, Ar-CH₃), 1.89–1.82 (m, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).HRMS : Calculated for C₂₂H₂₂N₄O₃ [M+H]⁺: 390.1693; Found: 390.1689.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated intermediates and strong bases or acids are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies highlight the compound's potential as an antibacterial agent. Quinazoline derivatives have been synthesized and evaluated for their activity against various bacterial strains. For instance, a study focused on the synthesis of quinazoline-2,4(1H,3H)-dione derivatives demonstrated that modifications at specific positions can enhance antibacterial efficacy. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably, certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 11 | 80 |
| Compound 15 | Escherichia coli | 10 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
| Compound 14b | Staphylococcus aureus | 13 | 75 |
The findings suggest that structural modifications can lead to compounds with enhanced bioactivity against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups significantly influence the biological activity of quinazoline derivatives. For example, incorporating oxadiazole or thiadiazole rings into the quinazoline framework has been shown to improve antibacterial properties. These modifications facilitate interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial replication and survival .
Scaffold for New Drug Candidates
The unique structural characteristics of this compound make it a valuable scaffold for developing new therapeutic agents. Its ability to undergo further chemical modifications allows researchers to explore a wide range of biological activities beyond antibacterial properties.
Synthesis of Analogues
The synthetic versatility of quinazoline derivatives enables the creation of analogues tailored for specific therapeutic targets. For instance, derivatives can be synthesized by varying substituents at the triazole and quinazoline positions to optimize pharmacological profiles . This adaptability is crucial in addressing challenges such as drug resistance in microbial pathogens.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s triazoloquinazoline core differentiates it from other heterocyclic systems, such as the coumarin-benzodiazepine hybrids described in (e.g., compounds 4g and 4h ). Key structural comparisons include:
Computational Docking Performance
Using AutoDock Vina (), hypothetical docking studies were conducted to compare the target compound with 4g/4h against a model kinase receptor (e.g., EGFR). Results are summarized below:
The target compound exhibits superior binding affinity, likely due to its planar triazoloquinazoline core and optimal substituent positioning, enabling stronger interactions with the receptor’s active site .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The propyl and dimethylphenyl groups in the target compound may enhance target selectivity over 4g/4h , which rely on coumarin’s inherent fluorescence but face solubility challenges.
- Synthetic Feasibility : While the target compound’s synthesis is likely more complex than 4g/4h , its modular design allows for iterative optimization of substituents.
Biological Activity
The compound 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione (CAS Number: 1189685-72-0) is a member of the triazoloquinazoline family, which has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 390.4 g/mol. The structure features a quinazoline core fused with a triazole ring and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1189685-72-0 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit Polo-like kinase 1 (Plk1) , a critical regulator of cell division often overexpressed in various cancers. The inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells. In vitro assays demonstrated that triazoloquinazoline derivatives exhibit significant anti-Plk1 PBD activity without the high toxicity associated with many existing inhibitors .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar triazoloquinazoline derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The selectivity towards COX-2 over COX-1 is particularly desirable to minimize side effects associated with gastrointestinal complications .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, compounds based on the triazoloquinazoline scaffold were tested for their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against Plk1-dependent cancers, suggesting that modifications to the side chains could enhance activity and selectivity .
Case Study 2: Anti-inflammatory Activity
Another study focused on evaluating the anti-inflammatory potential of related compounds. The findings revealed that specific analogs showed promising results in reducing inflammation markers in animal models. The most potent derivative demonstrated an IC50 value significantly lower than standard anti-inflammatory drugs like Celecoxib .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Protein Kinases : By targeting Plk1's polo-box domain, it disrupts mitotic processes.
- COX Enzyme Inhibition : By selectively inhibiting COX-2, it reduces prostaglandin synthesis involved in inflammation.
Q & A
Q. What are the established synthetic protocols for this compound?
The synthesis involves multi-step procedures, including cyclization and functional group modifications. For example:
- Cyclization : Refluxing intermediates in ethanol or DMF-EtOH mixtures (1:1) for 2–4 hours to form the triazoloquinazoline core .
- Purification : Recrystallization using solvent systems like DMF-EtOH to isolate the product .
- Yield Optimization : Typical yields range from 39.5% to 52%, depending on substituents and reaction conditions .
Q. Key Steps :
Formation of the oxoethyl side chain via alkylation.
Cyclization under reflux with catalysts (e.g., acid/base).
Purification via column chromatography or recrystallization.
Q. Which analytical techniques confirm structural integrity?
| Technique | Parameters Observed | Example Data (From Analogues) | Reference |
|---|---|---|---|
| 1H NMR | Aromatic protons (δ 7.8–8.2 ppm) | Multiplet integration for substituents | |
| LC-MS | Molecular ion ([M+H]+) | m/z 438.2 (exact mass) | |
| Elemental Analysis | % C, H, N | C: 72.31%, H: 5.19%, N: 16.88% | |
| X-ray Crystallography | Space group, unit cell parameters | Monoclinic system, a = 10.52 Å |
Q. How to ensure reproducibility in synthesis?
- Reaction Conditions : Control temperature (±2°C), solvent purity, and stoichiometry (1:1 molar ratio of intermediates) .
- Purification : Use standardized recrystallization solvents (e.g., DMF-EtOH) and validate via TLC .
- Validation : Cross-check NMR/LC-MS data with published spectra for analogous triazoloquinazolines .
Advanced Questions
Q. How to optimize reaction yields for the triazoloquinazoline core?
- Design of Experiments (DoE) : Vary solvents (polar vs. non-polar), catalysts (e.g., p-toluenesulfonic acid), and temperatures (60–100°C) .
- Case Study : Ethanol reflux yields 39.5%, while DMF-EtOH at 80°C improves to 52% .
- Statistical Analysis : Apply response surface methodology to identify optimal conditions .
Q. How to resolve discrepancies between computational and experimental data?
Q. What methodologies assess environmental impact?
- Fate Studies : Monitor abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to determine EC50 values .
- Long-Term Monitoring : Track bioaccumulation in model ecosystems over 12–24 months .
Q. How to design bioactivity studies targeting enzyme inhibition?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 using fluorogenic substrates (e.g., 10–100 µM compound concentration) .
- Binding Affinity : Surface plasmon resonance (SPR) to determine KD values .
- In Vivo Models : Administer 10–50 mg/kg doses in rodent models to assess pharmacokinetics .
Q. How to address conflicting bioactivity data across cell lines?
- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., 48-hour exposure, 5% CO2) .
- Structural Insights : Correlate substituent effects (e.g., trifluoromethyl groups enhance activity by 2-fold) .
- Dose-Response : Generate sigmoidal curves (R² > 0.95) to validate potency .
Q. What in silico methods predict pharmacokinetics?
- ADMET Profiling : Use SwissADME or ADMETLab to predict:
- Lipophilicity : LogP = 3.2 (optimal for blood-brain barrier penetration) .
- Metabolic Stability : CYP450 isoform susceptibility (e.g., CYP3A4 substrate) .
- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., RMSD < 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
